1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 877826-25-0
VCID: VC6147266
InChI: InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11)
SMILES: CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C
Molecular Formula: C7H10N2O4S
Molecular Weight: 218.23

1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid

CAS No.: 877826-25-0

Cat. No.: VC6147266

Molecular Formula: C7H10N2O4S

Molecular Weight: 218.23

* For research use only. Not for human or veterinary use.

1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid - 877826-25-0

Specification

CAS No. 877826-25-0
Molecular Formula C7H10N2O4S
Molecular Weight 218.23
IUPAC Name 1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11)
Standard InChI Key JHLFPAOYEMGHPP-UHFFFAOYSA-N
SMILES CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

The compound belongs to the pyrrole-carboxylic acid family, featuring a five-membered aromatic heterocycle substituted with a methyl group at the 1-position, a methylsulfamoyl group at the 4-position, and a carboxylic acid at the 2-position (Figure 1). Its molecular formula is C₇H₁₀N₂O₄S, with a molecular weight of 218.23 g/mol . The sulfamoyl group (-SO₂NHCH₃) introduces polarity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in aqueous media.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
SMILESO=C(C1=CC(S(=O)(NC)=O)=CN1C)O
InChIKeyJHLFPAOYEMGHPP-UHFFFAOYSA-M
Molecular FormulaC₇H₁₀N₂O₄S

Comparative Analysis with Related Pyrrole Derivatives

The structural framework of this compound parallels simpler pyrrole-2-carboxylic acids, such as 1H-pyrrole-2-carboxylic acid (CAS 634-97-9), which lacks the methylsulfamoyl and methyl substituents . The addition of these groups significantly alters electronic properties, as evidenced by shifts in NMR spectra and pKa values. For instance, the electron-withdrawing sulfamoyl group reduces the aromatic ring’s electron density, affecting reactivity in electrophilic substitution reactions .

Synthetic Methodologies

Direct Synthesis Approaches

While no explicit synthesis route for 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is documented in the provided sources, analogous compounds offer insights. A practical method for halogenated pyrrole-carboxylic acids involves:

  • Friedel-Crafts Acylation: Introducing acyl groups to pyrrole precursors under acidic conditions .

  • Sulfamoylation: Reacting chlorosulfonyl intermediates with methylamine to install the -SO₂NHCH₃ group .

  • Ester Hydrolysis: Converting ester-protected intermediates (e.g., ethyl pyrrole-2-carboxylate) to carboxylic acids using strong bases like NaOH .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYieldSource
AcylationTrichloroacetyl chloride, AlCl₃61%
SulfamoylationClSO₂N(CH₃), Pyridine-
Ester Hydrolysis10 M NaOH, 90°C, 3 h76%

Challenges in Purification

Chromatographic separation of closely eluting isomers remains a bottleneck, as observed in the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid . Crystallization from dichloromethane or ethyl acetate is often employed to isolate pure products .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dominated by its ionizable carboxylic acid (pKa ≈ 2.5–3.0) and sulfamoyl groups. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. Stability studies are absent in the literature, but analogous pyrrole derivatives show susceptibility to photodegradation under UV light .

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): Key signals include a singlet for the methyl group (δ ≈ 2.30 ppm) and broad peaks for the sulfamoyl NH (δ ≈ 7.50 ppm) .

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (S=O asymmetric stretch) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator